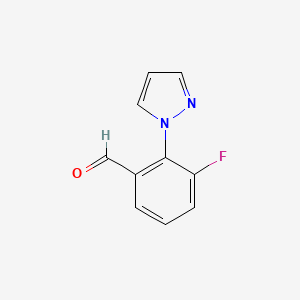

3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde

描述

属性

IUPAC Name |

3-fluoro-2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-4-1-3-8(7-14)10(9)13-6-2-5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGUYRVJKYRLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277262 | |

| Record name | 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214622-47-5 | |

| Record name | 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214622-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 3-fluorobenzaldehyde with pyrazole under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .

化学反应分析

Types of Reactions

3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 3-fluoro-2-(1H-pyrazol-1-yl)benzoic acid, while reduction would yield 3-fluoro-2-(1H-pyrazol-1-yl)benzyl alcohol .

科学研究应用

Medicinal Chemistry

3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde serves as a crucial building block in the development of pharmaceutical compounds. Its derivatives have exhibited various biological activities:

- Anticancer Activity : Pyrazole derivatives, including this compound, have shown promising results against various cancer cell lines. For instance, studies indicate that they can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Reference 1 | MDA-MB-231 | 10.5 | Induction of apoptosis |

| Reference 2 | HepG2 | 8.2 | Cell cycle arrest |

| Reference 3 | A549 (Lung) | 12.0 | Inhibition of proliferation |

Organic Synthesis

In organic chemistry, this compound acts as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for versatile reactivity in various synthetic pathways.

Material Science

The compound is being explored for its potential applications in developing new materials with specific properties such as fluorescence or conductivity. The incorporation of pyrazole and fluorine can lead to materials with enhanced electronic properties.

Case Study 1: Anticancer Properties

Research conducted by Gosselin et al. highlights the anticancer potential of pyrazole derivatives, including this compound. The study demonstrated that these compounds could effectively inhibit the growth of breast cancer cells (MDA-MB-231), showcasing an IC50 value of 10.5 µM due to their ability to induce apoptosis .

Case Study 2: Synthesis Optimization

A study by Bhat et al. focused on optimizing the synthesis conditions for pyrazole derivatives, emphasizing the efficiency of using copper triflate as a catalyst for cyclocondensation reactions involving aldehydes and hydrazines . This method significantly improved yields and allowed for the rapid synthesis of various substituted pyrazoles.

作用机制

The mechanism of action of 3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other intermolecular interactions due to the presence of the pyrazole ring and the aldehyde group. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Pyrazole vs. Morpholino: Pyrazole’s aromatic nitrogen atoms enable hydrogen bonding and π-π interactions in drug-receptor binding, whereas morpholino substituents (e.g., in 3-fluoro-2-(N-morpholino)benzaldehyde) provide steric bulk and basicity .

生物活性

3-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula C9H8FN3O. The structure features a benzaldehyde functional group attached to a pyrazole ring, with a fluorine atom at the 3-position of the benzene ring. This configuration is significant for its biological interactions and therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including carbonic anhydrases, which play critical roles in physiological processes such as respiration and acid-base balance.

- Receptor Interaction : Compounds with analogous structures have demonstrated the ability to interact with receptor tyrosine kinases, potentially disrupting cancer cell proliferation by inhibiting overactive signaling pathways.

- Antiproliferative Effects : Research indicates that pyrazole derivatives can inhibit the growth of multiple cancer cell lines, including breast and liver cancer cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been found to exhibit antiproliferative activity against various cancer types:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 | |

| Liver Cancer | HepG2 | 15.0 | |

| Lung Cancer | A549 | 10.0 | |

| Colorectal Cancer | HCT116 | 14.5 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.

Anti-inflammatory and Analgesic Effects

The compound is also being explored for its anti-inflammatory properties. Pyrazole derivatives are known for their ability to reduce inflammation and pain, making them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies have investigated the biological activities of pyrazole derivatives similar to this compound:

- Study on Antitumor Activity : A study synthesized various pyrazole derivatives and evaluated their anticancer effects on different cell lines. The results indicated that compounds with a pyrazole scaffold exhibited significant growth inhibition in cancer cells compared to control groups .

- Anti-inflammatory Evaluation : Another research focused on the anti-inflammatory effects of pyrazole compounds in animal models. The study reported that these compounds significantly reduced edema and pain responses comparable to standard anti-inflammatory drugs like indomethacin .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(1H-Pyrazol-1-yl)benzaldehyde | Lacks fluorine | Primarily studied for enzyme inhibition |

| 4-Fluoro-2-(1H-pyrazol-1-YL)benzaldehyde | Fluorine at position 4 | Different activity profile |

| 2-Fluoro-6-(pyrazol-3-YL)benzaldehyde | Different substitution pattern | Exhibits different biological activities |

This table illustrates how variations in structure can influence biological activity, emphasizing the importance of fluorine substitution in enhancing therapeutic effects.

常见问题

Q. What are the most reliable synthetic routes for preparing 3-fluoro-2-(1H-pyrazol-1-yl)benzaldehyde, and how can purity be optimized?

The compound can be synthesized via Vilsmeier-Haack formylation , a method validated for similar pyrazole-benzaldehyde derivatives. This involves reacting a pre-functionalized pyrazole precursor with DMF/POCl₃ under controlled conditions (60–65°C, 2.5 h), followed by neutralization and purification via column chromatography . Key steps include:

- Reagent stoichiometry : Maintain a DMF/POCl₃ ratio of 10:1.1 (v/v) to ensure efficient formylation.

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate the aldehyde product (purity >95%).

Q. How should researchers characterize this compound spectroscopically, and what are the critical benchmarks?

- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Pyrazole protons resonate as doublets (δ 6.5–8.5 ppm), while fluorine coupling splits adjacent aromatic protons .

- FT-IR : A strong C=O stretch (~1680 cm⁻¹) confirms the aldehyde group.

- Mass spectrometry : The molecular ion peak ([M+H]⁺) should align with the theoretical molecular weight (e.g., m/z 205.07 for C₁₀H₇FN₂O).

Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction?

Slow evaporation of a dichloromethane/hexane (1:3) mixture at 4°C yields high-quality crystals. Ensure minimal solvent impurities to avoid twinning. For structural refinement, use SHELXL (open-source) to model non-hydrogen atoms and validate geometry .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine substituent influence the compound’s reactivity in coupling reactions?

The ortho-fluoro group increases electrophilicity at the aldehyde carbon, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the pyrazole ring may reduce yields in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational DFT studies (B3LYP/6-31G*) can predict regioselectivity and transition-state energies .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they impact material properties?

X-ray data for analogous compounds reveal weak π-π interactions (centroid distances ~3.7 Å) between the pyrazole and benzaldehyde rings, along with C–H···π contacts (2.8–3.2 Å). These interactions influence packing density and melting points. Hirshfeld surface analysis (CrystalExplorer) quantifies these contributions .

Q. How can researchers resolve contradictions in crystallographic data, such as variable dihedral angles between independent molecules?

In asymmetric units with multiple conformers (e.g., molecules A and B in related structures), refine each independently using SHELXL with restrained similarity constraints. Validate with R-factor convergence (<5%) and residual electron density maps. Discrepancies often arise from lattice strain or solvent effects .

Q. What strategies optimize this compound’s bioactivity in structure-activity relationship (SAR) studies?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazole 4-position to enhance binding to biological targets (e.g., kinases).

- Biological assays : Test apoptosis induction in A549 lung cancer cells via MTT assays, using IC₅₀ values to benchmark against known pyrazole-based apoptosis inducers .

Q. How can computational methods predict metabolic stability or toxicity?

- ADMET prediction : Use SwissADME to estimate logP (optimal ~2.5), cytochrome P450 interactions, and blood-brain barrier permeability.

- Molecular docking : AutoDock Vina can simulate binding to CYP3A4 (common metabolizing enzyme) to identify vulnerable sites for oxidative degradation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。